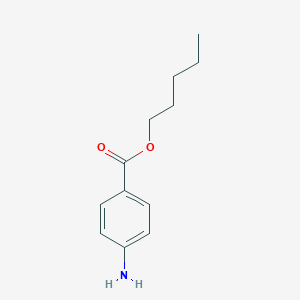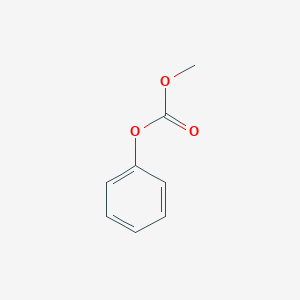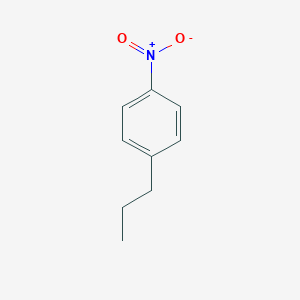
Tetrapotassium ferrocyanide
説明
Tetrapotassium ferrocyanide, also known as potassium hexacyanidoferrate (II), is an inorganic compound with the chemical formula K₄[Fe(CN)₆]. It is a potassium salt of the coordination complex [Fe(CN)₆]⁴⁻. This compound forms light yellow, crystalline granules and is known for its stability and low toxicity compared to other cyanide compounds .
作用機序
K4[Fe(CN)6]K_4[Fe(CN)_6]K4[Fe(CN)6]
. This compound has a variety of applications and interactions within biochemical pathways.Target of Action
Tetrapotassium ferrocyanide primarily targets thallium (I) and radioactive cesium (I) in the body . These elements can be harmful when present in high concentrations, and this compound aids in their elimination .
Mode of Action
The mode of action of this compound is primarily through its interaction with thallium (I) and radioactive cesium (I). The crystal lattice of ferric (III) hexacyanoferrate (II), a component of this compound, plays an important role in the removal of these elements .
Biochemical Pathways
It is known that the compound’s interaction with thallium (i) and radioactive cesium (i) leads to their elimination from the body .
Result of Action
The primary result of this compound’s action is the reduction in the body burden of thallium (I) and radioactive cesium (I), as well as a higher level of elimination of these elements in feces and urine .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound may cause irritation to the skin, eyes, and respiratory tract in certain conditions . It is also important to note that the compound is considered hazardous for the environment and may cause long-term adverse effects .
生化学分析
Biochemical Properties
Tetrapotassium ferrocyanide is known to interact with various biomolecules. For instance, it has been reported to play an important role in the removal of thallium (Tl) and/or radioactive caesium (Cs) from the body . The crystal lattice of ferric (III) hexacyanoferrate (II), a compound related to this compound, has been reported to play an important role in these removal processes .
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that the compound can influence cell function by interacting with certain cellular processes. For example, it has been used in electron microscopy for the preservation of autophagic isolation membranes, making it suitable for detecting fine structures of phagophore (or isolation membrane), autophagosome, and autolysosome .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. For instance, treatment of potassium hexacyanidoferrate (II) with nitric acid gives H2[Fe(NO)(CN)5]. After neutralization of this intermediate with sodium carbonate, red crystals of sodium nitroprusside can be selectively crystallized .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time .
Dosage Effects in Animal Models
It is known that the compound has a median lethal dose (LD50) of 6400 mg/kg when administered orally to rats .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, it is known to interact with enzymes and cofactors in the process of removing Tl and/or radioactive Cs from the body .
Transport and Distribution
It is known that the compound can be transported and distributed within cells and tissues via certain transporters or binding proteins .
Subcellular Localization
It is known that the compound can be localized to specific compartments or organelles within cells .
準備方法
Synthetic Routes and Reaction Conditions: Tetrapotassium ferrocyanide can be synthesized by reacting Prussian blue (iron (III) ferrocyanide) with potassium hydroxide. The reaction yields potassium hexacyanidoferrate (II) along with water as a byproduct .
Industrial Production Methods: Modern industrial production involves the reaction of hydrogen cyanide, iron (II) chloride, and calcium hydroxide to form calcium hexacyanidoferrate. This intermediate is then treated with potassium salts to precipitate a mixed calcium-potassium salt, which is further treated with potassium carbonate to yield this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to form potassium ferricyanide.
Reduction: It can be reduced back from potassium ferricyanide to this compound.
Substitution: It undergoes substitution reactions with various metal ions to form different metal ferrocyanides.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide is formed using oxidizing agents like chlorine or nitric acid.
Reduction: Reducing agents such as sulfur dioxide can revert potassium ferricyanide to this compound.
Substitution: Reactions with metal salts like ferric chloride yield compounds like iron (III) potassium hexacyanidoferrate.
Major Products:
- Potassium ferricyanide
- Iron (III) potassium hexacyanidoferrate
- Various metal ferrocyanides
科学的研究の応用
Tetrapotassium ferrocyanide has diverse applications in scientific research:
- Chemistry: Used as a precursor for the synthesis of Prussian blue and other coordination compounds.
- Biology: Employed in histology for staining tissues.
- Medicine: Investigated for its potential use in detoxifying heavy metals from the body.
- Industry: Utilized as an anti-caking agent in salt, a pigment in paints, and a reagent in various chemical processes .
類似化合物との比較
- Sodium ferrocyanide
- Potassium ferricyanide
- Prussian blue
Comparison:
- Sodium ferrocyanide: Similar in structure and properties but uses sodium instead of potassium.
- Potassium ferricyanide: An oxidized form of tetrapotassium ferrocyanide, used in different redox reactions.
- Prussian blue: A complex iron cyanide compound used as a pigment and in medical applications for detoxification .
This compound stands out due to its stability, low toxicity, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
特性
IUPAC Name |
tetrapotassium;iron(6+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+6;4*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDBHOZBRXWRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+6] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeK4N6+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13943-58-3 | |
| Record name | Potassium ferrocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013943583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



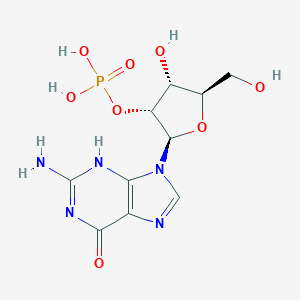
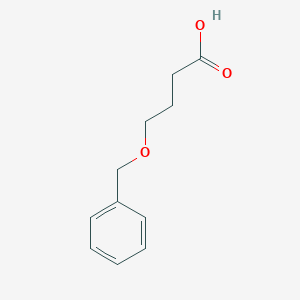
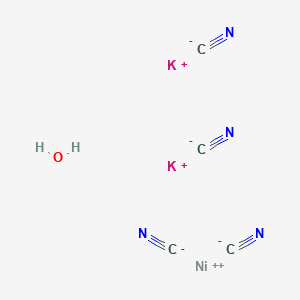



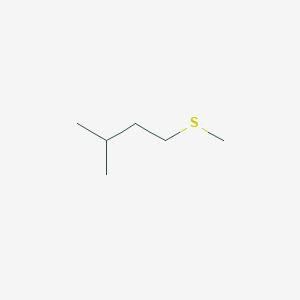
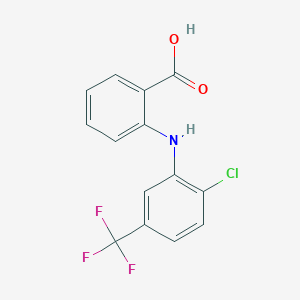

![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
